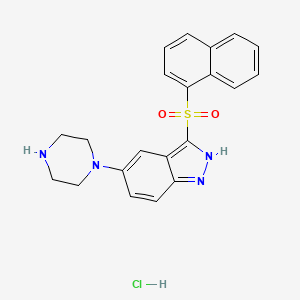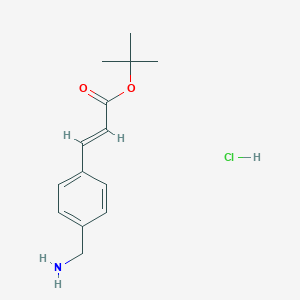
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride is a chemical compound that belongs to the class of acrylate esters. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a phenyl ring, and an acrylate ester moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride typically involves the reaction of tert-butyl acrylate with 4-(aminomethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and consistent production. These processes involve the use of tubular reactors and ultrasonication-assisted flow strategies to minimize side products and optimize yield .
Analyse Des Réactions Chimiques
Types of Reactions
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acrylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of (e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the acrylate ester moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acrylate: Similar in structure but lacks the aminomethyl group.
Tert-butyl acrylate: Similar but does not have the phenyl ring or aminomethyl group.
4-(Aminomethyl)phenylboronic acid: Contains the aminomethyl group but lacks the acrylate ester moiety.
Uniqueness
(e)-Tert-butyl3-(4-(aminomethyl)phenyl)acrylatehydrochloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H20ClNO2 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
tert-butyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11;/h4-9H,10,15H2,1-3H3;1H/b9-8+; |
Clé InChI |
IRULZNSNCDTGQQ-HRNDJLQDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN.Cl |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


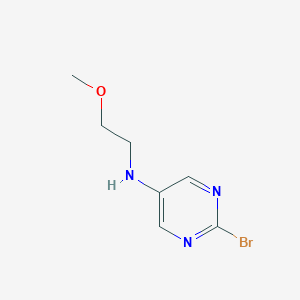

![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

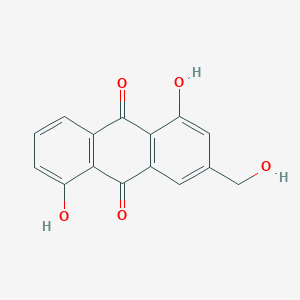
![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
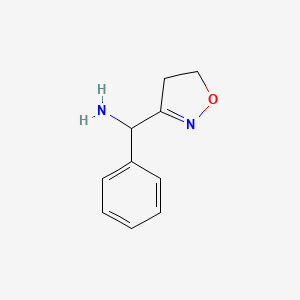
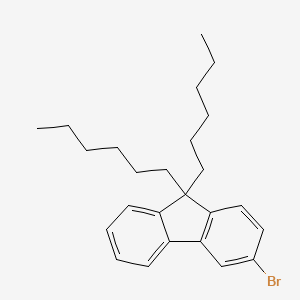
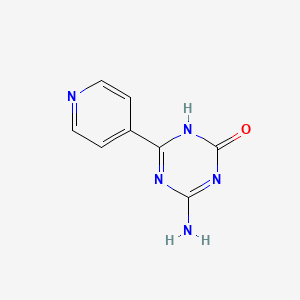

![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
